N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide
Description
N-[2-(Furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by a benzofuran core linked to a carboxamide group. The molecule features a hydroxypropyl chain substituted with a furan ring at the 2-position. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-16(19,14-7-4-8-20-14)10-17-15(18)13-9-11-5-2-3-6-12(11)21-13/h2-9,19H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZWXOLIRRNWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction, where a furan derivative reacts with a suitable Grignard reagent to form the desired hydroxypropyl intermediate.
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyaryl ketones.
Coupling of the Furan and Benzofuran Rings: The final step involves coupling the furan and benzofuran rings through an amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide exhibit significant anticancer properties. Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of benzofuran were effective against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
1.2 Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research has indicated that benzofuran derivatives possess antibacterial and antifungal properties, making them candidates for developing new antibiotics . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
1.3 Neuroprotective Effects
Some studies have suggested that compounds with similar structures may offer neuroprotective benefits. They may help in mitigating oxidative stress and inflammation in neurodegenerative diseases like Alzheimer's and Parkinson's . The furan moiety is believed to play a crucial role in these protective effects.
Material Science
2.1 Polymer Development
this compound can be utilized as a building block for creating novel polymers with enhanced thermal stability and mechanical properties. The incorporation of furan groups into polymer matrices has been shown to improve their performance under various conditions, making them suitable for applications in coatings, adhesives, and composites.
2.2 Organic Electronics
The compound's electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form charge-transfer complexes can enhance the efficiency of these devices, leading to better performance in energy conversion applications .
Environmental Applications
3.1 Bioremediation
Research has explored the potential of using benzofuran derivatives in bioremediation processes to degrade environmental pollutants. The unique structure allows for interactions with various organic compounds, facilitating their breakdown by microbial action . This application is particularly relevant in addressing contamination from industrial waste.
3.2 Photocatalysis
The compound can also serve as a photocatalyst under UV light, promoting chemical reactions that can lead to the degradation of pollutants in water and air. Its ability to absorb light and generate reactive species makes it an attractive option for environmental cleanup technologies .
Summary Table of Applications
| Field | Application | Remarks |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells; effective against multiple cell lines |
| Antimicrobial Properties | Exhibits antibacterial and antifungal activity | |
| Neuroprotective Effects | Potential benefits in neurodegenerative diseases | |
| Material Science | Polymer Development | Enhances thermal stability and mechanical properties |
| Organic Electronics | Improves efficiency in OLEDs and OPVs | |
| Environmental | Bioremediation | Facilitates degradation of pollutants |
| Photocatalysis | Promotes chemical reactions for environmental cleanup |
Case Studies
Case Study 1: Anticancer Activity
In a recent study published in 2023, researchers synthesized several benzofuran derivatives, including this compound, which showed promising results against breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Environmental Remediation
A 2024 study investigated the use of benzofuran derivatives in the bioremediation of contaminated soil sites. The findings indicated that these compounds significantly enhanced microbial degradation rates of polycyclic aromatic hydrocarbons (PAHs), suggesting their potential utility in environmental cleanup efforts .
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Analogues from : Benzimidazole Derivatives
The compound N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide () shares a carboxamide-linked furan group but differs in its heterocyclic core (benzimidazole vs. benzofuran) and substituents. Key distinctions include:
- Core Heterocycle: Benzimidazole (two nitrogen atoms) vs. benzofuran (oxygen atom). This difference alters electron distribution, affecting binding affinity in biological systems. Benzimidazoles are known for their role in antiparasitic drugs, whereas benzofurans are explored for anti-inflammatory applications .
Table 1: Structural Comparison of Benzimidazole vs. Benzofuran Derivatives
*Calculated based on molecular formulas.
Furan Carboxamide Derivatives from
describes compounds like methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a) and 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d). These share the furan-carboxamide motif but differ in backbone complexity:
- Backbone Modifications: The target compound’s benzofuran core is absent in ’s derivatives, which instead feature simpler furan rings with ester or hydrazone groups.
- Synthetic Pathways : highlights hydrazone and acyl azide intermediates (e.g., 97a–e, 59a–e), suggesting divergent reactivity compared to the target compound’s hydroxypropyl linkage. These pathways may influence scalability and purity in synthesis.
Table 2: Functional Group and Reactivity Comparison
Physicochemical and Pharmacological Implications
- Solubility: The hydroxypropyl group in the target compound likely enhances aqueous solubility compared to ’s chlorophenoxy derivative (lipophilic) and ’s ester-based compounds (moderate solubility).
- Bioactivity : Benzimidazole derivatives () are often bioactive against parasites, while benzofurans (target compound) may exhibit CNS activity due to blood-brain barrier penetration. ’s hydrazone derivatives (97a–e) are typically explored as protease inhibitors .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzofurancarboxamides. Its molecular formula is with a molecular weight of approximately 315.325 g/mol. The compound features a furan ring, a hydroxyl group, and a carboxamide functional group, which contribute to its biological activity.
Synthesis
The synthesis of benzofurancarboxamides typically involves the reaction of benzofuran derivatives with isocyanates or carboxylic acid derivatives. Specific synthetic pathways for this compound have not been extensively documented, indicating a need for further research in this area .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzofuran have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A375 | 4.20 | Induces apoptosis |
| Compound B | MCF-7 | 0.46 | CDK inhibition |
| Compound C | HCT116 | 0.39 | Aurora-A kinase inhibition |
These compounds often act through mechanisms such as inducing apoptosis and inhibiting key enzymes involved in cancer cell proliferation .
Anti-inflammatory Activity
Benzofuran derivatives are also recognized for their anti-inflammatory properties. Studies have reported that certain benzofuran carboxamides can reduce inflammation markers in vivo, suggesting their potential use in treating inflammatory diseases .
Hypolipidemic Effects
Research has demonstrated that some benzofuran derivatives possess hypolipidemic activity, particularly in models of induced hyperlipidemia. These compounds may modulate lipid metabolism, offering therapeutic avenues for hyperlipidemia-related conditions .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the anticancer potential of various benzofuran derivatives against the A549 lung cancer cell line. The most effective compound exhibited an IC50 value of 49.85 µM, indicating substantial cytotoxicity .
- Mechanistic Insights : Another investigation focused on the mechanism of action of related compounds, revealing that they can arrest the cell cycle at the S phase, thereby inhibiting cancer cell proliferation .
- Comparative Studies : The biological activities of this compound were compared with established drugs like doxorubicin and 5-fluorouracil, highlighting its potential as a novel therapeutic agent .
Q & A
Q. What are the recommended synthetic routes and purification methods for N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzofuran-2-carboxamide?
The synthesis typically involves multi-step organic reactions. A validated approach includes:
- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C–H arylation or Suzuki coupling .
- Step 2 : Coupling with a furan-containing hydroxypropylamine intermediate using carbodiimide-based activation (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve ≥95% purity . Key validation: Monitor intermediates via TLC and confirm final structure by H/C NMR and HRMS .
Q. How can the structural conformation and intermolecular interactions of this compound be characterized?
- X-ray crystallography : Resolve the 3D structure to confirm bond angles, dihedral angles, and intramolecular hydrogen bonds (e.g., N–H⋯O interactions between amide and hydroxyl groups) .
- Spectroscopy : Use IR to identify functional groups (amide C=O stretch ~1650 cm⁻¹, hydroxyl O–H stretch ~3300 cm⁻¹) and UV-Vis to study π→π* transitions in benzofuran/furan systems .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Targeted assays : Screen against enzymes or receptors (e.g., kinases, GPCRs) using fluorescence polarization or SPR-based binding studies.
- Cellular assays : Test cytotoxicity (MTT assay), apoptosis (Annexin V/PI staining), or metabolic stability in hepatic microsomes . Note: Include positive controls (e.g., known kinase inhibitors) and validate results with triplicate replicates.
Advanced Research Questions
Q. How to resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Methodological audit : Verify assay conditions (pH, temperature, solvent/DMSO concentration) and compound solubility.
- Orthogonal validation : Use isothermal titration calorimetry (ITC) to confirm binding affinity or CRISPR-edited cell lines to eliminate off-target effects .
- Meta-analysis : Compare structural analogs (e.g., furan vs. thiophene substitutions) to identify SAR trends .
Q. What computational strategies optimize reaction yields for large-scale synthesis?
- Quantum mechanical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps .
- DOE (Design of Experiments) : Apply factorial design to optimize variables (catalyst loading, temperature, solvent polarity) .
- Continuous flow systems : Enhance scalability and reduce side reactions (e.g., epimerization) compared to batch reactors .
Q. How does stereochemistry at the hydroxypropyl moiety affect bioactivity?
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individual isomers in biological assays .
- Molecular docking : Simulate binding poses with target proteins (e.g., AutoDock Vina) to identify stereospecific interactions .
Q. What analytical methods detect degradation products under stressed conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze by LC-MS/MS .
- Degradant identification : Use high-resolution mass spectrometry (HRMS) and H NMR to characterize oxidation byproducts (e.g., furan ring opening) .
Q. How to design a robust stability study for long-term storage?
- ICH guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor changes via HPLC purity checks .
- Excipient compatibility : Test with common stabilizers (e.g., mannitol, cyclodextrins) to prevent hygroscopic degradation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
